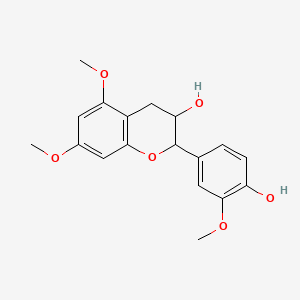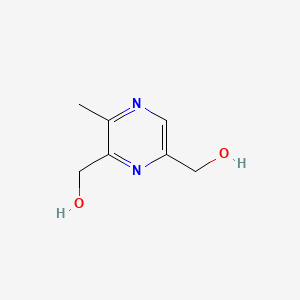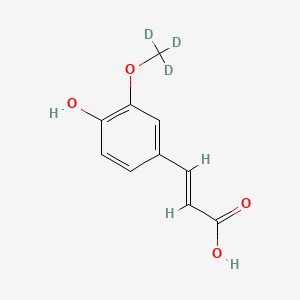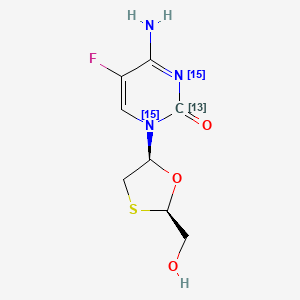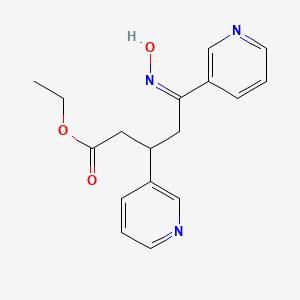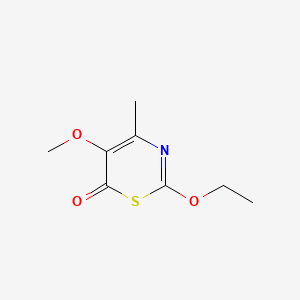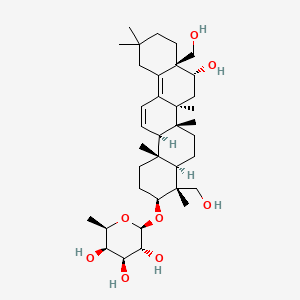
人参皂苷元D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prosaikogenin D is a rare secondary saponin derived from the roots of Bupleurum species, particularly Bupleurum falcatum and Bupleurum bicaule. It is a hydrolyzed product of saikosaponin B2 and is known for its significant pharmacological activities, including anti-cancer properties .
科学研究应用
作用机制
牛蒡皂苷元D 主要通过抑制癌细胞增殖和诱导凋亡来发挥其作用。它靶向参与细胞周期调节和凋亡的特定分子途径。 确切的分子靶点和途径仍在研究中,但已知它与这些过程中涉及的关键蛋白质和酶相互作用 .
类似化合物:
- 牛蒡皂苷元F
- 牛蒡皂苷元G
- 柴胡皂苷F
- 柴胡皂苷G
比较: 牛蒡皂苷元D 由于其与原始糖苷柴胡皂苷B2相比更高的体内生物活性而独一无二。 虽然牛蒡皂苷元F 和 G 以及柴胡皂苷F 和 G 也表现出药理活性,但牛蒡皂苷元D 由于其显著的抗癌特性和更高的生物利用度而脱颖而出 .
生化分析
Biochemical Properties
Prosapogenin D plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Prosapogenin D has been shown to inhibit the activity of nuclear factor-kappaB (NF-kB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . Additionally, it affects the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes involved in inflammatory responses . These interactions highlight the compound’s potential as an anti-inflammatory agent.
Cellular Effects
Prosapogenin D exerts significant effects on various types of cells and cellular processes. It has been reported to suppress the proliferation of A549 cells, a human lung carcinoma cell line, with an IC50 of 57.2 μg/mL . Furthermore, Prosapogenin D influences cell signaling pathways, including the PI3K-Akt pathway, the JAK-STAT pathway, and the MAPK pathway, which are involved in cell growth, survival, and metabolism
Molecular Mechanism
The molecular mechanism of Prosapogenin D involves several key interactions at the molecular level. It binds to major therapeutic obesity targets, such as PI3K and Akt, with binding energies of -8.139 KJ/mol and -8.494 KJ/mol, respectively . This binding inhibits the PI3K-Akt signaling pathway, leading to reduced lipid accumulation and improved metabolic profiles. Additionally, Prosapogenin D inhibits NF-kB activation by preventing the degradation of inhibitor kB (IkB), thereby reducing the expression of pro-inflammatory genes . These molecular interactions underline the compound’s potential as an anti-obesity and anti-inflammatory agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Prosapogenin D have been observed to change over time. The compound exhibits stability under standard storage conditions, with no significant degradation reported . Long-term studies have shown that Prosapogenin D maintains its anti-inflammatory and anti-proliferative effects over extended periods
Dosage Effects in Animal Models
The effects of Prosapogenin D vary with different dosages in animal models. Studies have shown that Prosapogenin D methyl ester (PrsDMe) exhibits dose-dependent anti-inflammatory activity, with higher doses leading to more significant inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) and prostaglandin E2 (PGE2) production . At high doses, Prosapogenin D may exhibit cytotoxic effects, highlighting the importance of determining the optimal therapeutic dosage for safe and effective use.
Metabolic Pathways
Prosapogenin D is involved in several metabolic pathways, including the PI3K-Akt signaling pathway, which plays a crucial role in regulating cell growth, survival, and metabolism . The compound’s interaction with key enzymes and cofactors in these pathways leads to reduced lipid accumulation and improved metabolic profiles. Additionally, Prosapogenin D’s binding to regulatory proteins in the PI3K-Akt pathway further underscores its potential as an anti-obesity agent .
Transport and Distribution
Within cells and tissues, Prosapogenin D is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic effects . Detailed studies on the exact transport mechanisms and distribution patterns of Prosapogenin D are still needed to fully understand its pharmacokinetics.
Subcellular Localization
Prosapogenin D’s subcellular localization plays a critical role in its activity and function. The compound is known to localize in specific cellular compartments, where it exerts its effects on various signaling pathways and gene expression Post-translational modifications and targeting signals may direct Prosapogenin D to specific organelles, further influencing its therapeutic potential
准备方法
合成路线和反应条件: 牛蒡皂苷元D 可以通过柴胡皂苷B2的酶促水解合成。该过程涉及使用纤维素酶,其具有高水解性能。该反应的最佳条件包括 100 μg/mL 的柴胡皂苷B2 和 8.00 mg/mL 的纤维素酶,在 60°C 的 HAc-NaAc 缓冲液(pH 4.7)中孵育 33 小时。 该方法实现了 95.04% 的高转化率 .
工业生产方法: 牛蒡皂苷元D 的工业生产主要依靠酶促水解,因为其效率高且环境友好。 传统方法,如酸水解和柱层析,由于其对环境的影响和较低的产量而不太受欢迎 .
化学反应分析
反应类型: 牛蒡皂苷元D 会经历各种化学反应,包括:
氧化: 它可以被氧化形成不同的衍生物。
还原: 还原反应可以改变其官能团。
取代: 取代反应可以在分子中引入新的官能团。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 卤代烷烃和酰氯等试剂用于取代反应。
主要产物: 从这些反应形成的主要产物包括牛蒡皂苷元D 的各种氧化、还原和取代衍生物,这些衍生物可能表现出不同的药理特性 .
相似化合物的比较
- Prosaikogenin F
- Prosaikogenin G
- Saikogenin F
- Saikogenin G
Comparison: Prosaikogenin D is unique due to its higher in vivo bioactivities compared to its original glycoside, saikosaponin B2. While Prosaikogenin F and G, as well as Saikogenin F and G, also exhibit pharmacological activities, Prosaikogenin D stands out for its significant anti-cancer properties and higher bioavailability .
属性
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O8/c1-20-27(40)28(41)29(42)30(43-20)44-26-11-12-32(4)23(33(26,5)18-37)10-13-34(6)24(32)9-8-21-22-16-31(2,3)14-15-36(22,19-38)25(39)17-35(21,34)7/h8-9,20,23-30,37-42H,10-19H2,1-7H3/t20-,23-,24-,25-,26+,27+,28+,29-,30+,32+,33+,34-,35-,36-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUUFLADFXKYAU-WQPKRVEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=CC5=C6CC(CC[C@@]6([C@@H](C[C@]54C)O)CO)(C)C)C)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Are there any structural differences between Prosapogenin D and its parent compound that might explain differences in their activities?
A2: Yes, the different activities observed between Platycodin D (the parent compound), Prosapogenin D, and Prosapogenin D methyl ester are likely due to structural differences. Specifically, the sugar substituent or the presence of a methyl group at the C28-carboxyl position appear to play a role in their respective activities. []
Q2: How is Prosapogenin D metabolized in the human gut?
A3: Studies have identified two enzymes from the human gut bacterium Eubacterium sp. A-44 that play a role in metabolizing saikosaponins, the compound class to which Prosapogenin D belongs. These enzymes are a β-D-glucosidase and a novel β-D-fucosidase. [] While the β-D-glucosidase shows activity towards several saikosaponins, it cannot hydrolyze Prosapogenin D. [] Conversely, the β-D-fucosidase specifically hydrolyzes Prosaikogenins A and F, but not Prosapogenin D or G. []
Q3: Has Prosapogenin D demonstrated any efficacy in in vivo models of disease?
A4: Prosapogenin D methyl ester has shown promising results in mice models. It displayed acute anti-inflammatory activity in a carrageenan-induced inflammation model and demonstrated anti-arthritic activity in an adjuvant-induced arthritis model. [] These findings suggest potential therapeutic benefits, but further research is needed.
Q4: Are there any efficient methods for preparing Prosapogenin D?
A5: Recent research has explored enzymatic hydrolysis of Saikosaponin B2 as an efficient and environmentally friendly approach for producing Prosapogenin D. [] This method holds promise for obtaining larger quantities of this compound for further research and potential applications.
Q5: Where can I find additional resources and information about Prosapogenin D and related compounds?
A7: Databases like TCMSP, GeneCards, OMIM, Drugbank, and DisGeNet can provide valuable information on saponins from Platycodon grandiflorum, including Prosapogenin D, and their potential therapeutic targets. [] Additionally, exploring research publications and scientific literature focusing on saikosaponins and their biological activities will be beneficial for gaining further insights.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
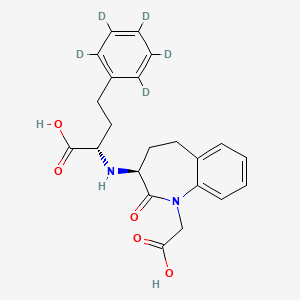

![4-[2-Butoxy-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]butanoic acid](/img/structure/B562589.png)
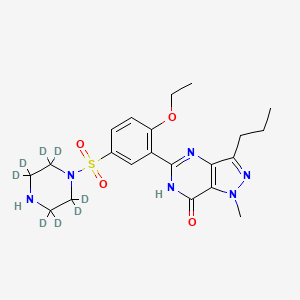
![(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine](/img/structure/B562595.png)

